(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide
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Overview
Description
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the pyridine ring in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-bromo-5-(trifluoromethyl)pyridine, undergoes a Pd-catalyzed amination reaction with an appropriate amine to form the pyridine derivative.
Coupling with Benzene Derivative: The pyridine derivative is then coupled with a benzene derivative under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: This compound shares the trifluoromethyl and pyridine features but differs in its overall structure and reactivity.
Travoprost: Although structurally different, it contains a trifluoromethyl group and is used in medical applications.
Uniqueness
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its distinct chemical properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10F3N3O2 |
---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |
InChI Key |
RHAVFJMKHOLIST-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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